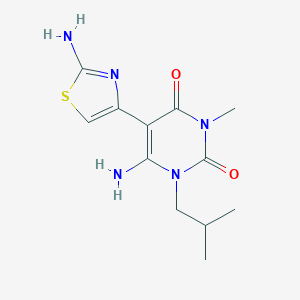
6-Amino-5-(2-amino-1,3-thiazol-4-yl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-(2-amino-1,3-thiazol-4-yl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione is a complex organic compound that features a pyrimidine core substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(2-amino-1,3-thiazol-4-yl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
Pyrimidine Ring Construction: The thiazole intermediate is then reacted with a β-dicarbonyl compound under basic conditions to form the pyrimidine ring.
Functional Group Modifications:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydropyrimidines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Amino-5-(2-amino-1,3-thiazol-4-yl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Biological Studies: Used in studies to understand enzyme inhibition and receptor binding.
Industrial Chemistry:
Mecanismo De Acción
The compound exerts its effects through several mechanisms:
Enzyme Inhibition: It can inhibit key enzymes by binding to their active sites, thus blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA Interaction: The compound can intercalate into DNA or RNA, disrupting their normal function and leading to cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione: Lacks the 6-amino group, which may affect its biological activity.
6-Amino-5-(1,3-thiazol-4-yl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione: Lacks the 2-amino group on the thiazole ring, potentially altering its reactivity and binding properties.
Uniqueness
The presence of both amino groups on the thiazole ring and the pyrimidine core makes 6-Amino-5-(2-amino-1,3-thiazol-4-yl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione unique. These functional groups enhance its ability to form hydrogen bonds and interact with various biological targets, making it a versatile compound in medicinal chemistry.
Propiedades
IUPAC Name |
6-amino-5-(2-amino-1,3-thiazol-4-yl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-6(2)4-17-9(13)8(7-5-20-11(14)15-7)10(18)16(3)12(17)19/h5-6H,4,13H2,1-3H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZHIJQUPSMFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C(=O)N(C1=O)C)C2=CSC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
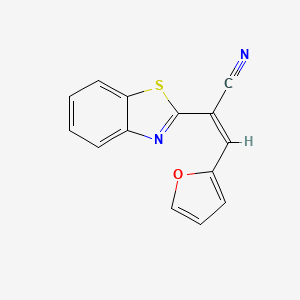
![N-[5-[1-(4-chlorophenyl)-1-oxopropan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7600043.png)
![5-[1-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7600053.png)
![N-[3-(acetylamino)phenyl]-2-(6-chloro-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B7600058.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(2-fluorophenyl)prop-2-enoate](/img/structure/B7600063.png)
![N-[1-(4-acetamidoanilino)-1-oxopropan-2-yl]-4-tert-butylbenzamide](/img/structure/B7600072.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7600091.png)
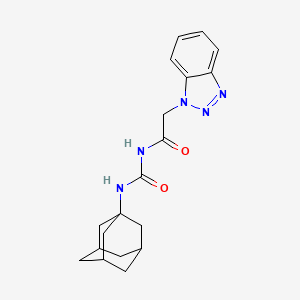
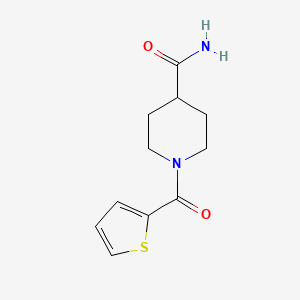

![2-(benzotriazol-1-yl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B7600127.png)
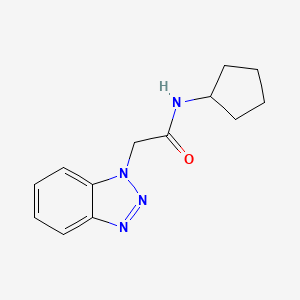
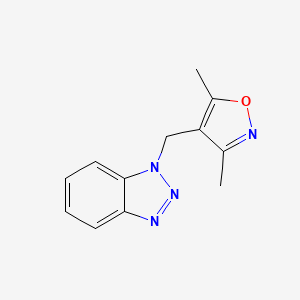
![2-Cyclopropyl-2-[(2-methyloxolane-3-carbonyl)amino]propanoic acid](/img/structure/B7600139.png)
